2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
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Overview
Description
2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one is a complex organic compound that belongs to the thienopyrrole family. This compound is characterized by its unique structure, which includes a bromine atom, a morpholinoethyl group, and a thienopyrrole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one typically involves multiple steps. One common method starts with the preparation of the thienopyrrole core, followed by the introduction of the bromine atom and the morpholinoethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrrole derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholinoethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,6-dimethyl-5-(2-piperidinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
- 2-Bromo-6,6-dimethyl-5-(2-pyrrolidinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
- 2-Bromo-6,6-dimethyl-5-(2-azepanoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
Uniqueness
The uniqueness of 2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one lies in its specific structural features, such as the presence of the morpholinoethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Biological Activity
2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C14H19BrN2O2S, and its structure includes a thieno[2,3-c]pyrrol moiety which is significant for its biological interactions. The presence of the bromo and morpholino substituents suggests potential for diverse biological activities.
Antimicrobial Activity
Studies have indicated that compound 1 exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study demonstrated that derivatives of thieno[2,3-c]pyrrol compounds possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.78 µM for some derivatives, indicating strong potential as an antimicrobial agent .
Anticancer Properties
Research into the anticancer properties of compound 1 has revealed promising results. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A study highlighted the efficacy of related thienopyrrole compounds in inhibiting tumor growth in xenograft models, suggesting that compound 1 may share similar mechanisms .
Neuropharmacological Effects
The morpholino group in compound 1 suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit anxiolytic effects. A related study on similar compounds showed modulation of GABAergic activity, which could translate to therapeutic effects in anxiety disorders .
The precise mechanisms by which compound 1 exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that thienopyrrole derivatives may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : The morpholino group may interact with neurotransmitter receptors, influencing neurochemical pathways associated with mood regulation.
Case Studies and Research Findings
Properties
Molecular Formula |
C14H19BrN2O2S |
---|---|
Molecular Weight |
359.28 g/mol |
IUPAC Name |
2-bromo-6,6-dimethyl-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one |
InChI |
InChI=1S/C14H19BrN2O2S/c1-14(2)12-10(9-11(15)20-12)13(18)17(14)4-3-16-5-7-19-8-6-16/h9H,3-8H2,1-2H3 |
InChI Key |
RHENBAINPHPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(S2)Br)C(=O)N1CCN3CCOCC3)C |
Origin of Product |
United States |
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